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molecular formula C13H10Br2O B2373208 1-(Bromomethyl)-2-(4-bromophenoxy)benzene CAS No. 74744-80-2

1-(Bromomethyl)-2-(4-bromophenoxy)benzene

Cat. No. B2373208
M. Wt: 342.03
InChI Key: ABSLXBABBAWEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04492691

Procedure details

A mixture of 413.0 g of the 2-(4-bromophenoxy)benzyl alcohol and 1290 ml of 48% hydrobromic acid is boiled under reflux for 4 hours, then cooled and poured onto 2000 ml of ice and water. The greenish oil that separates out is dissolved in 2000 ml of diethyl ether. The organic phase is washed twice with 400 ml of water and with 400 ml of a 1N aqueous sodium bicarbonate solution, dried over magnesium sulphate and concentrated by evaporation at 40° under 11 mm Hg. The 2-(4-bromophenoxy)benzyl bromide, obtained in the form of an oily residue, is used without purification.
Name
2-(4-bromophenoxy)benzyl alcohol
Quantity
413 g
Type
reactant
Reaction Step One
Quantity
1290 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2000 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:4](=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][C:12]1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][CH:13]=1)C.[BrH:20].O>C(OCC)C>[Br:18][C:15]1[CH:16]=[CH:17][C:12]([O:11][C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[CH2:4][Br:20])=[CH:13][CH:14]=1

Inputs

Step One
Name
2-(4-bromophenoxy)benzyl alcohol
Quantity
413 g
Type
reactant
Smiles
C(C)OC(C1=C(C=CC=C1)OC1=CC=C(C=C1)Br)=O
Name
Quantity
1290 mL
Type
reactant
Smiles
Br
Step Two
Name
ice
Quantity
2000 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
The organic phase is washed twice with 400 ml of water and with 400 ml of a 1N aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation at 40° under 11 mm Hg

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(OC2=C(CBr)C=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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